REACTION_CXSMILES
|
CC([CH:5]1[CH2:10][N:9]([CH2:11][CH:12]2[C:21]3[C:16](=[C:17]([C:22]#[N:23])[CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14][O:13]2)[CH2:8][CH2:7][N:6]1C([O-])=O)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[N:9]1([CH2:11][CH:12]2[C:21]3[CH:20]=[CH:19][CH:18]=[C:17]([C:22]#[N:23])[C:16]=3[CH2:15][CH2:14][O:13]2)[CH2:10][CH2:5][NH:6][CH2:7][CH2:8]1 |f:1.2|
|
Name
|
1,1-dimethylethyl4-[(5-cyano-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1N(CCN(C1)CC1OCCC2=C(C=CC=C12)C#N)C(=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents was removed off under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CC1OCCC=2C(=CC=CC12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |